molecular formula C20H18N2O3 B11681091 2,5-dimethyl-N'-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide

2,5-dimethyl-N'-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B11681091
M. Wt: 334.4 g/mol
InChI Key: STVCPOHZUSXTEK-FYJGNVAPSA-N
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Description

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is a complex organic compound with a unique structure that includes a furan ring, a phenoxyphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 3-phenoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The phenoxyphenyl group may play a role in binding to hydrophobic pockets, while the carbohydrazide moiety could be involved in hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-dimethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to its specific combination of a furan ring, phenoxyphenyl group, and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-14-11-19(15(2)24-14)20(23)22-21-13-16-7-6-10-18(12-16)25-17-8-4-3-5-9-17/h3-13H,1-2H3,(H,22,23)/b21-13+

InChI Key

STVCPOHZUSXTEK-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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